NB-598 Maleate

Descripción

Propiedades

IUPAC Name |

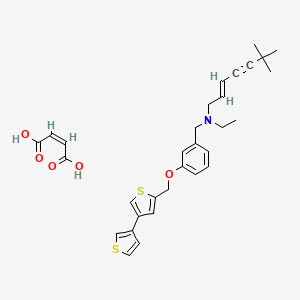

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUWPAYJKVJWEK-JVTXGDFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NB-598 Maleate: A Technical Guide to its Mechanism of Action as a Squalene Epoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 Maleate is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, biochemical effects, and cellular consequences. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support researchers in the fields of lipid metabolism, drug discovery, and pharmacology.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The inhibition of cholesterol biosynthesis is a clinically validated strategy for managing elevated cholesterol levels. While HMG-CoA reductase inhibitors (statins) are the cornerstone of therapy, targeting other enzymes in the cholesterol synthesis pathway offers alternative and potentially complementary therapeutic approaches. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis and a key regulatory point in the pathway.[1][2] NB-598 is a potent and competitive inhibitor of this enzyme, demonstrating significant cholesterol-lowering effects in both in vitro and in vivo models.[1][3]

Core Mechanism of Action: Inhibition of Squalene Epoxidase

NB-598 acts as a competitive inhibitor of squalene epoxidase.[1] By binding to the enzyme, it directly blocks the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to two primary consequences: a significant accumulation of the substrate, squalene, and a downstream depletion of cholesterol and other sterols.[3]

Biochemical and Cellular Effects

The inhibition of squalene epoxidase by NB-598 triggers a cascade of effects within the cell:

-

Inhibition of Cholesterol Synthesis: NB-598 effectively blocks the synthesis of cholesterol from precursors such as acetate and mevalonate.[3]

-

Squalene Accumulation: The blockage of squalene epoxidase leads to a buildup of intracellular squalene.[3]

-

Reduced Secretion of Lipids: Treatment with NB-598 has been shown to decrease the secretion of cholesterol and triacylglycerol from hepatic cells.[4]

-

Downregulation of Apolipoprotein B (ApoB): NB-598 has been observed to reduce the secretion of ApoB, a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), by enhancing its intracellular degradation.[4]

-

Feedback Regulation: The cellular depletion of cholesterol triggers a compensatory feedback mechanism, leading to the upregulation of HMG-CoA reductase and the LDL receptor.

Quantitative Data

The inhibitory potency of NB-598 has been quantified in various assay systems. The following tables summarize the key quantitative data available.

| Parameter | Value | System | Reference |

| IC₅₀ | 4.4 nM | Cell-free | [5] |

| IC₅₀ | 0.75 nM | HepG2 microsomes | [5] |

| IC₅₀ | 3.4 nM | Cholesterol Synthesis in HepG2 cells | [5] |

| Ki | 0.65–0.69 µM | Recombinant catalytic domain (competitive inhibition) | [6] |

Table 1: In Vitro Inhibitory Potency of NB-598

| Cell Line | Concentration | Effect | Reference |

| MIN6 | 10 µM | 36±7% reduction in total cholesterol | [3] |

| HepG2 | 10 µM | Inhibition of sterol and sterol ester synthesis from [¹⁴C]acetate | [3] |

| HepG2 | - | Suppression of cholesterol and triacylglycerol secretion | [3] |

| HepG2 | - | 31% reduction in ACAT activity (absence of exogenous cholesterol) | [3] |

| HepG2 | - | 22% reduction in ACAT activity (presence of 600 µM liposomal cholesterol) | [3] |

Table 2: Cellular Effects of NB-598

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and NB-598 Inhibition

Caption: Cholesterol biosynthesis pathway indicating the inhibitory action of NB-598 on Squalene Epoxidase.

Experimental Workflow: Squalene Epoxidase Inhibition Assay

Caption: A generalized workflow for determining the inhibitory effect of NB-598 on squalene epoxidase activity.

Experimental Protocols

Preparation of Liver Microsomes

This protocol describes the preparation of liver microsomes, a source of squalene epoxidase, for in vitro assays.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), 40 mM KOAc, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[7]

-

Resuspension buffer: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), and 1 mM DTT.[7]

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

Procedure:

-

All steps should be performed at 0-4°C.[7]

-

Mince the liver tissue and add 4 mL of homogenization buffer per gram of liver.[7]

-

Homogenize the tissue with a motor-driven Potter-Elvehjem homogenizer.[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes.[7]

-

Collect the supernatant and centrifuge at 10,000 x g for 10 minutes.[7]

-

Collect the resulting supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in the resuspension buffer.

-

Determine the protein concentration of the microsomal suspension (e.g., using a BCA protein assay kit).

-

Aliquots of the microsomal suspension can be flash-frozen in liquid nitrogen and stored at -80°C until use.[7]

Squalene Epoxidase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of NB-598 for squalene epoxidase.

Materials:

-

Liver microsomes (prepared as in 5.1)

-

Assay buffer: 50 mM potassium-phosphate buffer (pH 7.4), 0.05% (v/v) Triton X-100, 5 mM MgCl₂.[6]

-

Flavin adenine dinucleotide (FAD) solution (50 µM final concentration).[6]

-

NADPH solution (150 µM final concentration).[6]

-

Squalene solution (25 µM final concentration, delivered in 1% (v/v) N,N-dimethylformamide).[6]

-

NB-598 serial dilutions in DMSO.

-

96-well UV-transparent plates.[6]

-

Organic solvent (e.g., acetonitrile) to stop the reaction.

-

HPLC system with a UV detector.

Procedure:

-

In a 96-well plate, combine the assay buffer, FAD, NADPH, liver microsomes (e.g., 20 nM final concentration of SE), and the desired concentration of NB-598 or vehicle (DMSO).[6]

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the squalene solution.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of cold organic solvent.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of remaining squalene. A C18 column with a mobile phase of acetonitrile/water can be used, with detection at 195 nm.[8]

-

Calculate the percentage of inhibition for each NB-598 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cholesterol Synthesis Assay in HepG2 Cells

This protocol describes a method to measure the effect of NB-598 on de novo cholesterol synthesis in a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% FBS)

-

NB-598 stock solution

-

[¹⁴C]-acetic acid (sodium salt)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid 80:30:1 v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Seed HepG2 cells in culture plates and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of NB-598 or vehicle for a specified period (e.g., 18-24 hours).

-

Add [¹⁴C]-acetic acid to the culture medium (e.g., 1 µCi/mL) and incubate for a further 2-4 hours.

-

Wash the cells with PBS and harvest them.

-

Extract the total lipids from the cell pellets using a chloroform:methanol mixture.

-

Separate the lipid extract by TLC. Co-spot with a cholesterol standard to identify the cholesterol band.

-

Visualize and quantify the radioactivity in the cholesterol band using a phosphorimager or by scraping the silica and performing scintillation counting.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Calculate the inhibition of cholesterol synthesis at each NB-598 concentration compared to the vehicle control.

Conclusion

This compound is a highly effective inhibitor of squalene epoxidase, a key enzyme in cholesterol biosynthesis. Its mechanism of action is well-characterized, involving the competitive inhibition of the enzyme, leading to squalene accumulation and a reduction in cholesterol synthesis. The downstream effects on lipid secretion and apolipoprotein B metabolism further contribute to its potential as a lipid-lowering agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of squalene epoxidase inhibitors and for those studying the intricate regulation of cholesterol homeostasis. Further research, including clinical trials, would be necessary to fully elucidate the therapeutic efficacy and safety profile of NB-598 in humans.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NB-598 Maleate: A Potent Squalene Epoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NB-598 Maleate, a potent and competitive inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. This document details its mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols for its evaluation, and illustrates its impact on cellular signaling pathways.

Core Concepts: Mechanism of Action

NB-598, with the chemical name (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine, is a highly specific inhibitor of squalene epoxidase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in cholesterol biosynthesis and a critical rate-limiting step.[2] By competitively inhibiting squalene epoxidase, NB-598 effectively blocks the cholesterol synthesis pathway downstream of HMG-CoA reductase, the target of statins.[3][4] This inhibition leads to an accumulation of squalene and a reduction in the synthesis of cholesterol and other downstream sterols.[5]

The inhibitory action of NB-598 is highly potent, with IC50 values in the nanomolar range in both cell-free and cell-based assays.[6] Its mechanism has been shown to be competitive with respect to the substrate, squalene.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its potency and effects.

Table 1: Inhibitory Potency (IC50) of NB-598

| Assay System | Target | IC50 Value | Reference |

| Cell-free assay | Squalene Epoxidase | 4.4 nM | [6] |

| HepG2 microsomal assay | Squalene Epoxidase | 0.75 nM | [6] |

| HepG2 cells | Cholesterol Synthesis | 3.4 nM | [6] |

| Time-dependent inhibition (initial) | Squalene Epoxidase | 120 nM | [7] |

| Time-dependent inhibition (prolonged incubation) | Squalene Epoxidase | 30 nM | [7] |

Table 2: Effects of NB-598 on Cellular Lipid Metabolism

| Cell Line | Concentration | Effect | Magnitude of Effect | Reference |

| MIN6 cells | 10 µM | Reduction in total cholesterol | 36 ± 7% | [8] |

| MIN6 cells (Plasma Membrane) | 10 µM | Reduction in cholesterol | 49 ± 2% | [8] |

| MIN6 cells (Endoplasmic Reticulum) | 10 µM | Reduction in cholesterol | 46 ± 7% | [8] |

| MIN6 cells (Secretory Granules) | 10 µM | Reduction in cholesterol | 48 ± 2% | [8] |

| HepG2 cells | Not specified | Suppression of cholesterol secretion | Significant | [9] |

| HepG2 cells | Not specified | Suppression of triacylglycerol secretion | Significant | [9] |

| HepG2 cells | Not specified | Reduction in apolipoprotein B secretion | Significant | [9] |

| Caco-2 cells | 10 µM | Reduction in ACAT activity (no exogenous cholesterol) | 31% | [8] |

| Caco-2 cells | 10 µM | Reduction in ACAT activity (with 600 pM liposomal cholesterol) | 22% | [8] |

Table 3: Preclinical Toxicology Findings

| Animal Model | Key Findings | Reference |

| Dogs | Dose-limiting gastrointestinal toxicity, skin toxicities (dermatitis) | [10][11][12] |

| Monkeys | Dose-limiting gastrointestinal toxicity | [10][11] |

Signaling Pathways and Regulatory Mechanisms

The inhibition of squalene epoxidase by NB-598 initiates a cascade of events that affect multiple cellular signaling pathways beyond the direct inhibition of cholesterol synthesis.

Cholesterol Biosynthesis and SREBP-2 Regulation

The primary effect of NB-598 is the disruption of the cholesterol biosynthesis pathway. This pathway is tightly regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Under low intracellular sterol conditions, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is cleaved. The active N-terminal domain then translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis and uptake. Inhibition of squalene epoxidase by NB-598 leads to a decrease in downstream sterols, which in turn activates SREBP-2 processing as a compensatory mechanism.[3] This leads to an upregulation of HMG-CoA reductase and the LDL receptor.[3]

Modulation of the PI3K/AKT Signaling Pathway

Recent studies have revealed a link between squalene epoxidase inhibition and the PI3K/AKT signaling pathway, a crucial regulator of cell growth, proliferation, and survival. The accumulation of squalene or the depletion of downstream cholesterol metabolites following NB-598 treatment can lead to the modulation of AKT phosphorylation.[13] While the exact mechanism is still under investigation, it is proposed that alterations in membrane lipid composition or the generation of specific signaling lipids may influence the activity of upstream regulators of the PI3K/AKT pathway.

Regulation of c-Myc Protein Stability

The oncoprotein c-Myc is a critical transcription factor that drives cell proliferation and is often deregulated in cancer. Its stability is tightly controlled by the ubiquitin-proteasome system. It has been observed that inhibition of squalene epoxidase by NB-598 can lead to a decrease in c-Myc protein levels. This effect is thought to be mediated by the accumulation of squalene, which may promote the degradation of c-Myc.[2] The precise molecular players in this degradation pathway are an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Squalene Epoxidase Activity Assay (In Vitro)

This protocol describes a method to measure the enzymatic activity of squalene epoxidase in a cell-free system, which is essential for determining the direct inhibitory effect of compounds like NB-598.

Workflow Diagram:

Materials:

-

Microsomal fraction isolated from a relevant source (e.g., HepG2 cells, rat liver)

-

[³H]-Squalene or [¹⁴C]-Squalene

-

NADPH

-

FAD

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound stock solution (in DMSO)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent system

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Microsome Preparation: Isolate microsomes from the chosen source using standard differential centrifugation methods. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction buffer

-

Microsomal protein (e.g., 50-100 µg)

-

NADPH (e.g., 1 mM)

-

FAD (e.g., 10 µM)

-

Varying concentrations of this compound or vehicle control (DMSO).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Start the reaction by adding the radiolabeled squalene substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Lipid Extraction: Stop the reaction by adding the chloroform:methanol solvent mixture. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system to separate squalene from 2,3-oxidosqualene.

-

Quantification: Scrape the silica gel corresponding to the squalene and 2,3-oxidosqualene spots into scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of squalene converted to 2,3-oxidosqualene. Determine the IC50 value of NB-598 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholesterol Synthesis Inhibition Assay (Cell-Based)

This protocol outlines a method to measure the rate of de novo cholesterol synthesis in cultured cells by monitoring the incorporation of a radiolabeled precursor, [¹⁴C]-acetate.

Workflow Diagram:

References

- 1. apexbt.com [apexbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NB-598 Maleate: A Squalene Epoxidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: NB-598 maleate is a potent and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. Its discovery has provided a valuable tool for studying lipid metabolism and has been investigated for its potential as a cholesterol-lowering agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug development and biomedical research.

Discovery and Mechanism of Action

NB-598, chemically known as (E)N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine, was identified as a competitive inhibitor of squalene epoxidase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway. By inhibiting this step, NB-598 effectively blocks the downstream synthesis of cholesterol and leads to an accumulation of squalene within cells.[2]

The inhibition of cholesterol synthesis by NB-598 triggers a cellular response to restore cholesterol homeostasis. A key part of this response is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[1][3] Under conditions of low cellular cholesterol, SREBP-2 is transported from the endoplasmic reticulum to the Golgi apparatus, where it is proteolytically cleaved. The active N-terminal fragment of SREBP-2 then translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake, most notably the low-density lipoprotein (LDL) receptor.[4] This increased expression of the LDL receptor enhances the clearance of LDL-cholesterol from the circulation.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, the synthesis of structurally related allylamine derivatives, such as SF 86-327, has been described and provides a likely synthetic route. The synthesis would logically proceed through the coupling of key intermediates to form the final tertiary amine structure, followed by salt formation with maleic acid.

A plausible synthetic workflow is outlined below:

Figure 1: Plausible synthetic workflow for this compound.

Biological Activity and Quantitative Data

The biological activity of NB-598 has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

| Parameter | Species/System | Value | Reference |

| IC50 | |||

| Squalene Epoxidase (cell-free) | Human | 4.4 nM | [5] |

| Squalene Epoxidase (HepG2 microsomes) | Human | 0.75 nM | [5] |

| Cholesterol Synthesis (from [14C]acetate) | HepG2 cells | 3.4 nM | [5] |

| In Vitro Effects | |||

| Reduction in total cholesterol | MIN6 cells (10 µM) | 36 ± 7% | [6] |

| Decrease in cholesterol from Plasma Membrane | MIN6 cells (10 µM) | 49 ± 2% | [6] |

| Decrease in cholesterol from Endoplasmic Reticulum | MIN6 cells (10 µM) | 46 ± 7% | [6] |

| Decrease in cholesterol from Secretory Granules | MIN6 cells (10 µM) | 48 ± 2% | [6] |

| Reduction in ACAT activity (no exogenous cholesterol) | Caco-2 cells | 31% | [6] |

| Reduction in ACAT activity (with 600 pM liposomal cholesterol) | Caco-2 cells | 22% | [6] |

Table 1: Quantitative Biological Activity of NB-598

Experimental Protocols

Squalene Epoxidase Inhibition Assay (Microsomal)

This protocol is adapted from descriptions of similar assays.[7][8]

Objective: To determine the in vitro inhibitory activity of NB-598 on squalene epoxidase in rat liver microsomes.

Materials:

-

Rat liver microsomes

-

NB-598

-

[3H]squalene (radiolabeled substrate)

-

NADPH

-

FAD

-

0.1 M Tris-HCl buffer (pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADPH, FAD, and rat liver microsomes.

-

Add varying concentrations of NB-598 (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding [3H]squalene.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding a quench solution (e.g., methanol/chloroform).

-

Extract the lipids and separate them using thin-layer chromatography (TLC).

-

Scrape the spots corresponding to 2,3-oxidosqualene and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of NB-598 and determine the IC50 value.

Figure 2: Experimental workflow for the squalene epoxidase inhibition assay.

Cholesterol Synthesis Inhibition Assay (Cell-Based)

This protocol is based on the methodology of measuring [14C]acetate incorporation into cholesterol in HepG2 cells.[2][9][10][11][12]

Objective: To determine the effect of NB-598 on de novo cholesterol synthesis in a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

NB-598

-

[14C]acetate (radiolabeled precursor)

-

Lysis buffer

-

Solvents for lipid extraction (e.g., hexane/isopropanol)

-

TLC plates

-

Scintillation counter

Procedure:

-

Seed HepG2 cells in culture plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing varying concentrations of NB-598 (or vehicle control) and incubate for 24 hours.

-

Add [14C]acetate to the medium and incubate for an additional 2-4 hours.

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Extract the total lipids from the cell lysate.

-

Separate the lipid extract using TLC, with appropriate standards for cholesterol.

-

Visualize the cholesterol spot (e.g., with iodine vapor) and scrape the corresponding area from the TLC plate.

-

Quantify the amount of incorporated [14C]acetate in the cholesterol fraction using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate and calculate the percentage of inhibition of cholesterol synthesis.

Signaling Pathway

The primary signaling pathway affected by NB-598 is the cholesterol biosynthesis pathway and its regulation via SREBP-2.

Figure 3: Signaling pathway of NB-598 action.

References

- 1. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol metabolism regulation mediated by SREBP-2, LXRα and miR-33a in rainbow trout (Oncorhynchus mykiss) both in vivo and in vitro | PLOS One [journals.plos.org]

- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SREBP2 regulates the endothelial response to cytokines via direct transcriptional activation of KLF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of squalene epoxidase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potent and Selective Profile of NB-598 Maleate: A Squalene Epoxidase Inhibitor

For Immediate Release

This technical guide provides an in-depth pharmacological overview of NB-598 Maleate, a potent and competitive inhibitor of squalene epoxidase. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Targeting Cholesterol Biosynthesis

This compound selectively inhibits squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and subsequently cholesterol. By competitively binding to squalene epoxidase, NB-598 effectively blocks this step, leading to an accumulation of squalene and a reduction in downstream cholesterol synthesis.[1] This targeted action makes NB-598 a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia.[3]

Quantitative Analysis of In Vitro Potency

The inhibitory potency of NB-598 has been quantified across various experimental systems, demonstrating its high affinity for squalene epoxidase. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in both isolated enzyme and cell-based assays.

| Assay Type | Target | Species | IC50 Value | Reference |

| Cell-Free Assay | Squalene Epoxidase | - | 4.4 nM | |

| Microsomal Assay | Squalene Epoxidase | Human (from HepG2 cells) | 0.75 nM | |

| Cell-Based Assay | Cholesterol Synthesis | Human (HepG2 cells) | 3.4 nM |

This table summarizes the reported IC50 values for NB-598 in different in vitro models.

While NB-598 is established as a competitive inhibitor of squalene epoxidase, a specific dissociation constant (Ki) value is not prominently available in the reviewed literature. The consistent low nanomolar IC50 values, however, strongly indicate a high binding affinity for its target enzyme.

Effects on Cellular Lipid Metabolism

NB-598's inhibitory action on squalene epoxidase profoundly impacts cellular lipid homeostasis. In human hepatoma HepG2 cells, treatment with NB-598 leads to a dose-dependent inhibition of cholesterol synthesis from precursors like [14C]acetate.[1] This inhibition of the cholesterol synthesis pathway has further downstream consequences:

-

Reduced Triglyceride Secretion: NB-598 has been shown to suppress the secretion of triglycerides from HepG2 cells.[4]

-

Decreased Apolipoprotein B (ApoB) Secretion: The secretion of ApoB, a primary component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), is also significantly reduced in the presence of NB-598.[4] Pulse-chase studies using [35S]methionine have indicated that this reduction is due to an enhanced intracellular degradation of ApoB.[4]

-

Induction of LDL Receptor Activity: By inhibiting intracellular cholesterol synthesis, NB-598 leads to an upregulation of LDL receptor activity and its corresponding mRNA levels in HepG2 cells.[3] This suggests a cellular response to compensate for reduced endogenous cholesterol by increasing uptake from the extracellular environment.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following sections outline the methodologies employed in key experiments to characterize the pharmacological profile of this compound.

Squalene Epoxidase Inhibition Assay (Microsomal)

This assay determines the direct inhibitory effect of NB-598 on squalene epoxidase activity in a subcellular fraction.

-

Preparation of Microsomes:

-

Human hepatoma HepG2 cells are cultured to confluency.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

-

The homogenate is subjected to differential centrifugation, with the final high-speed centrifugation pellet (microsomal fraction) being resuspended in a storage buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Inhibition Assay:

-

The reaction mixture contains the microsomal preparation, a buffer system (e.g., potassium phosphate buffer), and necessary cofactors such as NADPH and FAD.

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the microsomes.

-

The enzymatic reaction is initiated by the addition of the substrate, radiolabeled squalene (e.g., [3H]squalene).

-

The reaction is allowed to proceed at 37°C for a defined period and is then terminated by the addition of a quenching solution (e.g., a mixture of chloroform and methanol).

-

The lipid-soluble products are extracted and separated by thin-layer chromatography (TLC).

-

The amount of radiolabeled 2,3-oxidosqualene formed is quantified using liquid scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Cholesterol Synthesis Assay

This assay measures the effect of NB-598 on de novo cholesterol synthesis in intact cells.

-

Cell Culture and Treatment:

-

HepG2 cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency in a standard culture medium.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 18-24 hours).

-

-

Radiolabeling and Lipid Extraction:

-

Following treatment, a radiolabeled precursor, typically [14C]acetate, is added to the culture medium, and the cells are incubated for a further period to allow for its incorporation into newly synthesized lipids.

-

The cells are washed with PBS, and total lipids are extracted using a solvent system such as hexane/isopropanol.

-

-

Analysis:

-

The extracted lipids are dried and then separated by TLC.

-

The spots corresponding to cholesterol are identified (using standards) and scraped from the TLC plate.

-

The radioactivity of the cholesterol fraction is measured by liquid scintillation counting.

-

The inhibition of cholesterol synthesis is calculated relative to vehicle-treated control cells.

-

Apolipoprotein B (ApoB) Secretion Assay

This assay quantifies the amount of ApoB secreted by cells into the culture medium following treatment with NB-598.

-

Cell Culture and Treatment:

-

HepG2 cells are cultured as described above.

-

Cells are treated with this compound in a serum-free or low-serum medium to minimize background from exogenous lipoproteins.

-

-

Sample Collection and Preparation:

-

After the treatment period, the culture medium is collected and centrifuged to remove any detached cells or debris.

-

-

Quantification of ApoB:

-

The concentration of ApoB in the conditioned medium is determined using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or by quantitative Western blotting.

-

For Western blotting, proteins in the medium are concentrated, separated by SDS-PAGE, transferred to a membrane, and probed with an anti-ApoB antibody. The resulting bands are quantified using densitometry.

-

The results are normalized to the total cell protein content in the corresponding wells.

-

Conclusion

This compound is a highly potent and selective competitive inhibitor of squalene epoxidase. Its ability to effectively block cholesterol biosynthesis at a key regulatory step, leading to reduced cholesterol and triglyceride secretion, underscores its significance as a research tool in the field of lipid metabolism. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for scientists and researchers working on the development of novel therapeutics for lipid-related disorders.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Squalene Epoxidase Inhibition by NB-598 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibition of squalene epoxidase (SE) by NB-598 Maleate, a potent and selective inhibitor of this key enzyme in the cholesterol biosynthesis pathway. This document details the mechanism of action of NB-598, its effects on cellular lipid metabolism, and comprehensive protocols for relevant in vitro assays. Quantitative data are presented in tabular format for clarity, and key pathways and experimental workflows are visualized using diagrams generated with Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers in the fields of metabolic disease, oncology, and drug discovery.

Introduction to Squalene Epoxidase

Squalene epoxidase (SE), also known as squalene monooxygenase, is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis and a committed step toward cholesterol production.[2] Due to its pivotal role, SE has emerged as a promising therapeutic target for managing hypercholesterolemia and for the treatment of certain cancers where aberrant cholesterol metabolism is implicated.[1]

This compound: A Potent Squalene Epoxidase Inhibitor

NB-598 is a potent and specific inhibitor of squalene epoxidase.[3][4] It has been shown to competitively inhibit human microsomal squalene epoxidase.[5] The inhibition of SE by NB-598 leads to a significant reduction in cholesterol synthesis and an accumulation of intracellular squalene.[6]

Mechanism of Action

NB-598 acts as a competitive inhibitor of squalene epoxidase, binding to the enzyme's active site and preventing the binding of the natural substrate, squalene.[3][4][5] This leads to a dose-dependent inhibition of cholesterol synthesis.[5] While primarily described as a competitive inhibitor, some studies have suggested a more complex interaction, with evidence of non-competitive inhibition under certain conditions, highlighting the need for further kinetic characterization.

Quantitative Inhibition Data

The inhibitory potency of NB-598 has been quantified in various in vitro systems. The following tables summarize key quantitative data on the effects of NB-598.

Table 1: Inhibitory Potency of NB-598 on Squalene Epoxidase

| Parameter | Cell Line/System | Value | Reference |

| IC50 | HepG2 cells (Cholesterol Synthesis from [14C]acetate) | 3.4 nM | [7] |

| IC50 | Cell-free human microsomal SE | 4.4 nM | [7] |

| IC50 | HepG2 microsomal SE | 0.75 nM | [7] |

Table 2: Effects of NB-598 on Cellular Cholesterol and Lipid Metabolism in MIN6 Cells

| Parameter | Treatment | % Change from Control | Reference |

| Total Cholesterol | 10 µM NB-598 (48h) | -36 ± 7% | [3] |

| Plasma Membrane Cholesterol | 10 µM NB-598 (48h) | -49 ± 2% | [3] |

| Endoplasmic Reticulum Cholesterol | 10 µM NB-598 (48h) | -46 ± 7% | [3] |

| Secretory Granule Cholesterol | 10 µM NB-598 (48h) | -48 ± 2% | [3] |

Table 3: Effects of NB-598 on Lipid Secretion from HepG2 Cells

| Parameter | Effect of NB-598 | Reference |

| Cholesterol Secretion | Suppressed | [8] |

| Triacylglycerol Secretion | Suppressed | [8] |

| Apolipoprotein B (apoB) Secretion | Reduced | [8] |

| Apolipoprotein A-I (apoA-I) Secretion | Unaffected | [8] |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of squalene epoxidase and the point of inhibition by NB-598.

References

- 1. Squalene Epoxidase: Its Regulations and Links with Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Squalene Epoxidase Inhibitor NB-598 Maleate: A Deep Dive into its Impact on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NB-598 Maleate, a potent and competitive inhibitor of the enzyme squalene epoxidase, has demonstrated significant effects on lipid metabolism, positioning it as a molecule of interest in the study of hyperlipidemia and related metabolic disorders. By targeting a key regulatory step in the cholesterol biosynthesis pathway, NB-598 effectively reduces the production of cholesterol and modulates the secretion of other key lipids and apolipoproteins. This technical guide provides a comprehensive overview of the core effects of this compound on lipid metabolism, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating the involved signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and the study of lipid metabolism.

Mechanism of Action: Inhibition of Squalene Epoxidase

NB-598 is a competitive inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway that catalyzes the conversion of squalene to 2,3-oxidosqualene.[1] This inhibition leads to an accumulation of squalene and a downstream reduction in the synthesis of cholesterol.

Signaling Pathway of Cholesterol Biosynthesis Inhibition

The following diagram illustrates the point of intervention of NB-598 in the cholesterol biosynthesis pathway.

Quantitative Effects of this compound on Lipid Metabolism

The inhibitory action of NB-598 on squalene epoxidase translates into measurable changes in various parameters of lipid metabolism. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

In Vitro Efficacy in HepG2 Cells

Human hepatoma HepG2 cells are a widely used in vitro model for studying liver lipid metabolism.

| Parameter | IC50 Value | Reference |

| Squalene Epoxidase Inhibition (cell-free) | 4.4 nM | [1] |

| Squalene Epoxidase Inhibition (microsomal) | 0.75 nM | [1] |

| Cholesterol Synthesis Inhibition | 3.4 nM | [1] |

Table 1: Inhibitory Potency of NB-598 in HepG2 Cells.

| Parameter | Treatment | % Change from Control | Reference |

| Secreted Cholesterol | NB-598 | Decreased | |

| Secreted Triacylglycerol | NB-598 | Decreased | |

| Secreted Apolipoprotein B | NB-598 | Decreased | |

| Intracellular Cholesterol | NB-598 | Decreased | |

| Intracellular Triacylglycerol | NB-598 | No significant change |

Table 2: Effects of NB-598 on Lipid and Apolipoprotein B Secretion and Intracellular Levels in HepG2 Cells.

In Vivo Efficacy in Animal Models

Studies in canines have demonstrated the hypolipidemic effects of NB-598.

| Parameter | Animal Model | Dosage | % Change from Control | Reference |

| Serum Total Cholesterol | Dog | Dose-dependent | Decreased | |

| Serum LDL Cholesterol | Dog | Dose-dependent | Decreased | |

| Serum Triglycerides | Dog | Dose-dependent | Decreased | |

| Serum Squalene | Dog | Dose-dependent | Increased |

Table 3: In Vivo Hypolipidemic Effects of NB-598 in Dogs.

Secondary Effects on Lipid Metabolism Regulation

The primary inhibition of cholesterol synthesis by NB-598 triggers secondary regulatory responses in liver cells.

Upregulation of HMG-CoA Reductase and LDL Receptor Activity

In response to reduced intracellular cholesterol levels, cells upregulate the expression and activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the early stages of cholesterol synthesis, and the low-density lipoprotein (LDL) receptor, which is responsible for the uptake of cholesterol-rich LDL particles from the circulation.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Squalene Epoxidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of NB-598 on squalene epoxidase.

Methodology:

-

Enzyme Source: Microsomes are prepared from cultured HepG2 cells or animal liver tissue (e.g., dog liver) by differential centrifugation.

-

Substrate: Radiolabeled [³H]squalene is used as the substrate.

-

Reaction Mixture: The assay mixture typically contains the microsomal enzyme preparation, a buffer system (e.g., potassium phosphate buffer), NADPH as a cofactor, and varying concentrations of NB-598 or vehicle control.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system like chloroform/methanol.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The radioactivity corresponding to the product, 2,3-oxidosqualene, and the remaining substrate, squalene, is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each NB-598 concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Cholesterol Synthesis Assay in HepG2 Cells

Objective: To measure the effect of NB-598 on de novo cholesterol synthesis in cultured cells.

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) until they reach a desired confluency.

-

Treatment: Cells are pre-incubated with varying concentrations of NB-598 or vehicle control for a specified period.

-

Radiolabeling: [¹⁴C]acetate is added to the culture medium, and the cells are incubated for several hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: The cells are harvested, and total lipids are extracted.

-

Saponification and Sterol Extraction: The lipid extract is saponified to hydrolyze esterified cholesterol, and the non-saponifiable fraction containing free sterols is extracted.

-

Analysis: The amount of radioactivity incorporated into cholesterol is determined by techniques such as thin-layer chromatography followed by scintillation counting.

-

Data Analysis: The rate of cholesterol synthesis is expressed as the amount of radiolabel incorporated into cholesterol per unit of cell protein or time. The inhibitory effect of NB-598 is calculated relative to the control.

Apolipoprotein B Secretion Assay

Objective: To quantify the effect of NB-598 on the secretion of apolipoprotein B (ApoB) from HepG2 cells.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with NB-598 as described for the cholesterol synthesis assay.

-

Pulse-Chase Labeling: To specifically measure newly synthesized and secreted ApoB, a pulse-chase experiment is often performed. Cells are first incubated for a short period (pulse) with a medium containing a radiolabeled amino acid (e.g., [³⁵S]methionine). This is followed by a "chase" period where the cells are incubated in a medium containing an excess of the unlabeled amino acid.

-

Sample Collection: At various time points during the chase period, the culture medium is collected.

-

Immunoprecipitation: ApoB is immunoprecipitated from the culture medium using a specific anti-ApoB antibody.

-

Analysis: The immunoprecipitated ApoB is separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the amount of radioactivity is quantified using autoradiography or phosphorimaging.

-

Data Analysis: The amount of secreted ApoB at each time point is determined, and the effect of NB-598 on the rate of ApoB secretion is calculated.

In Vivo Hypolipidemic Study in Dogs

Objective: To evaluate the effect of oral administration of NB-598 on plasma lipid levels in a canine model.

Methodology:

-

Animal Model: Beagle dogs are often used for these studies. A state of hypercholesterolemia can be induced by feeding a high-cholesterol diet.

-

Drug Administration: NB-598 is administered orally at different dose levels for a specified duration (e.g., daily for several weeks). A control group receives a placebo.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study.

-

Lipid Analysis: Plasma is separated, and concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays. Plasma squalene levels are also often measured as a marker of squalene epoxidase inhibition.

-

Data Analysis: Changes in lipid parameters from baseline are calculated for each treatment group and compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This compound is a potent and specific inhibitor of squalene epoxidase that effectively lowers cholesterol synthesis and the secretion of atherogenic lipoproteins. Its mechanism of action, involving the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway and the subsequent upregulation of LDL receptor activity, makes it a valuable tool for research into lipid metabolism and a potential therapeutic agent for hyperlipidemia. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development in this field.

References

Unraveling the Potent Inhibition of Squalene Epoxidase by NB-598 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of NB-598 Maleate to squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. NB-598 is a potent and selective inhibitor of squalene epoxidase, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent for hypercholesterolemia and other related disorders. This document details the quantitative binding data, experimental methodologies for its determination, and the underlying molecular interactions.

Quantitative Analysis of this compound Binding to Squalene Epoxidase

This compound exhibits high-affinity binding to squalene epoxidase, leading to potent inhibition of its enzymatic activity. The inhibitory potency has been quantified across various experimental systems, as summarized in the table below.

| Parameter | Value | Assay System | Source |

| IC50 | 4.4 nM | Cell-free | [1] |

| IC50 | 0.75 nM | HepG2 Microsomal Assay | [1] |

| IC50 | 3.4 nM | Cholesterol Synthesis Inhibition in HepG2 cells | [1] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that this compound is a nanomolar inhibitor of squalene epoxidase. The potent inhibition observed in both cell-free and cell-based assays underscores its direct interaction with the enzyme and its efficacy in a cellular context.

Mechanism of Action: Competitive and Non-Competitive Inhibition

NB-598 is widely characterized as a potent and competitive inhibitor of squalene epoxidase (SE).[2][3][4][5][6] This mode of inhibition implies that NB-598 directly competes with the enzyme's natural substrate, squalene, for binding to the active site. The structural similarity of NB-598 to a portion of the squalene molecule allows it to occupy the active site, thereby preventing the catalytic conversion of squalene to 2,3-oxidosqualene.

Interestingly, some studies have also reported a non-competitive inhibition pattern for NB-598 under specific experimental conditions.[7] One study observed time-dependent inhibition, suggesting a slow, tight-binding mechanism. Further kinetic analysis in this study indicated non-competitive inhibition with respect to the squalene substrate.[8][9] This could suggest that NB-598 may bind to a site distinct from the substrate-binding pocket, inducing a conformational change that inhibits enzyme activity, or that its binding kinetics are more complex than a simple competitive model. The dual reports of competitive and non-competitive inhibition highlight the need for further investigation into the precise molecular interactions under various assay conditions.

The Cholesterol Biosynthesis Pathway and the Role of Squalene Epoxidase

Squalene epoxidase catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the stereospecific epoxidation of squalene to 2,3-oxidosqualene.[10][11] This pathway is fundamental for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. By inhibiting squalene epoxidase, NB-598 effectively blocks the downstream synthesis of cholesterol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the binding affinity of inhibitors like this compound. Below are representative protocols for key experiments.

Microsomal Squalene Epoxidase Inhibition Assay

This cell-free assay directly measures the inhibition of squalene epoxidase activity in a preparation of liver microsomes.

a. Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue (e.g., from rat or humanely sourced) in a cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

b. Squalene Epoxidase Activity Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 0.2-0.5 mg)

-

Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

NADPH (e.g., 1 mM)

-

FAD (e.g., 10 µM)

-

[3H]-Squalene (substrate, e.g., 10 µM, with a specific activity of 10-20 Ci/mmol) emulsified with a detergent like Tween 80.

-

Varying concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Pre-incubate the microsomes with NB-598 or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the [3H]-squalene substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of alcoholic potassium hydroxide.

-

Extract the lipids using a non-polar solvent (e.g., hexane).

-

Separate the squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of NB-598 and determine the IC50 value by non-linear regression analysis.

Cellular Cholesterol Synthesis Inhibition Assay in HepG2 Cells

This cell-based assay measures the effect of NB-598 on de novo cholesterol synthesis in a human liver cell line.

-

Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach a desired confluency (e.g., 80-90%).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control in a serum-free medium for a specified time (e.g., 2 hours).

-

Add a radiolabeled precursor, such as [14C]-acetate or [3H]-mevalonate, to the medium and incubate for an additional period (e.g., 2-4 hours).[5]

-

Wash the cells with phosphate-buffered saline (PBS) to remove the unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).

-

Separate the different lipid classes, including cholesterol, using TLC.

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the spot corresponding to cholesterol.

-

Quantify the radioactivity in the cholesterol spot using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of cholesterol synthesis for each NB-598 concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound.

Conclusion

This compound is a highly potent inhibitor of squalene epoxidase, demonstrating nanomolar efficacy in both enzymatic and cellular assays. Its primary mechanism of action is competitive inhibition, although non-competitive characteristics have been observed, suggesting a complex interaction with the enzyme. The detailed experimental protocols provided herein offer a foundation for researchers to investigate the binding affinity of NB-598 and other potential squalene epoxidase inhibitors. A thorough understanding of these interactions is paramount for the development of novel therapeutics targeting cholesterol metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. knepublishing.com [knepublishing.com]

- 8. researchgate.net [researchgate.net]

- 9. Rutin and Quercetin Decrease Cholesterol in HepG2 Cells but Not Plasma Cholesterol in Hamsters by Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NB-598 Maleate: A Comprehensive Technical Review of its Role as a Squalene Epoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB-598 Maleate is a potent and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By targeting this enzyme, NB-598 presents a distinct mechanism of action for hypercholesterolemia treatment compared to widely used statins, which inhibit HMG-CoA reductase. This technical guide provides a comprehensive literature review of this compound studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

NB-598 is a competitive inhibitor of squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene.[3] This inhibition leads to a reduction in the synthesis of cholesterol and an accumulation of squalene.[3] The inhibition of cholesterol synthesis by NB-598 triggers a cellular response that includes the upregulation of low-density lipoprotein (LDL) receptor activity, which in turn enhances the clearance of LDL cholesterol from the circulation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on NB-598.

Table 1: In Vitro Inhibitory Activity of NB-598

| System | Parameter | Value | Reference |

| Cell-free assay | IC50 | 4.4 nM | [1] |

| HepG2 microsomal assay | IC50 | 0.75 nM | [1] |

| HepG2 cells (cholesterol synthesis) | IC50 | 3.4 nM | [1] |

Table 2: Effects of NB-598 on Cellular Cholesterol and Lipid Metabolism

| Cell Line | Treatment | Effect | Reference |

| MIN6 cells | 10 µM NB-598 (48h) | 36±7% reduction in total cholesterol | [2] |

| HepG2 cells | 10 µM NB-598 | Inhibition of sterol and sterol ester synthesis from [14C]acetate | [2] |

| HepG2 cells | Not specified | Suppression of cholesterol and triacylglycerol secretion | [6] |

| HepG2 cells | Not specified | Reduction in apolipoprotein B secretion | [6] |

Table 3: In Vivo Effects of NB-598 in Animal Models

| Animal Model | Administration | Effect | Reference |

| Dogs | Multiple oral doses | Dose-dependent decrease in serum total and LDL cholesterol | [3][7] |

| Dogs | Multiple oral doses | Increase in serum squalene levels | [3][7] |

| Rats | Single oral dose | Inhibition of cholesterol synthesis from [14C]acetate | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on NB-598.

Squalene Epoxidase Activity Assay

This protocol is based on the methods used to determine the inhibitory activity of NB-598 on squalene epoxidase, typically using rat liver microsomes.

Materials:

-

Rat liver microsomes

-

[¹⁴C]Squalene

-

NADPH

-

FAD

-

This compound solutions of varying concentrations

-

Scintillation fluid

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, NADPH, and FAD in the buffer solution.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding [¹⁴C]squalene.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extract the lipids from the mixture.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Quantify the amount of [¹⁴C]2,3-oxidosqualene formed using a scintillation counter.

-

Calculate the percentage of inhibition at each NB-598 concentration and determine the IC50 value.

Cholesterol Biosynthesis Assay in HepG2 Cells

This protocol describes the measurement of de novo cholesterol synthesis in a human hepatoma cell line, HepG2, using a radiolabeled precursor.

Materials:

-

HepG2 cells

-

Cell culture medium

-

[¹⁴C]Acetate

-

This compound solutions of varying concentrations

-

Lysis buffer

-

Scintillation fluid

Procedure:

-

Culture HepG2 cells to a desired confluency in multi-well plates.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 18 hours).

-

Add [¹⁴C]acetate to the cell culture medium and incubate for a further period (e.g., 2-4 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Extract the lipids from the cell lysate.

-

Measure the radioactivity incorporated into the cholesterol fraction using a scintillation counter.

-

Determine the dose-dependent inhibition of cholesterol synthesis by NB-598.

LDL Receptor Binding Assay in HepG2 Cells

This protocol outlines the procedure to assess the effect of NB-598 on the binding of LDL to its receptor on the surface of HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

¹²⁵I-labeled LDL

-

Unlabeled LDL (for determining non-specific binding)

-

Binding buffer

Procedure:

-

Culture HepG2 cells in multi-well plates.

-

Pre-incubate the cells with this compound for a specified time (e.g., 18 hours) to induce LDL receptor expression.

-

Wash the cells and incubate them with ¹²⁵I-labeled LDL in binding buffer at 4°C for a defined period (e.g., 2 hours).

-

For determining non-specific binding, incubate a parallel set of cells with ¹²⁵I-labeled LDL in the presence of a large excess of unlabeled LDL.

-

Wash the cells extensively with cold PBS to remove unbound ¹²⁵I-LDL.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Visualizations: Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and NB-598 Inhibition

Caption: Inhibition of Squalene Epoxidase by NB-598 in the Cholesterol Biosynthesis Pathway.

Experimental Workflow for NB-598 Evaluation

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound is a highly potent, competitive inhibitor of squalene epoxidase, demonstrating significant cholesterol-lowering effects both in vitro and in vivo. Its mechanism of action, distinct from that of statins, offers a potential alternative or complementary therapeutic strategy for the management of hypercholesterolemia. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease. Further investigation into the long-term efficacy and safety profile of NB-598 and other squalene epoxidase inhibitors is warranted to fully elucidate their therapeutic potential.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of NB-598 Maleate on Triglyceride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 Maleate, a potent and competitive inhibitor of squalene epoxidase, plays a critical role in the cholesterol biosynthesis pathway. While its primary function is to inhibit the conversion of squalene to 2,3-oxidosqualene, thereby reducing cholesterol synthesis, NB-598 also exerts a significant, indirect impact on triglyceride metabolism. This technical guide provides a comprehensive overview of the mechanism by which NB-598 affects triglyceride levels, supported by quantitative data from key in vitro studies, detailed experimental protocols, and visualizations of the underlying biological pathways. The primary mechanism involves the suppression of apolipoprotein B (apoB) secretion, which is essential for the assembly and release of triglyceride-rich very-low-density lipoproteins (VLDL) from hepatocytes. This leads to a reduction in the number of circulating triglyceride-rich lipoprotein particles.

Core Mechanism of Action

NB-598 is a specific inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Its primary effect is the reduction of cholesterol synthesis. However, this inhibition has a significant downstream effect on the secretion of triglycerides from liver cells.

The secretion of triglycerides from hepatocytes is intrinsically linked to the availability of apolipoprotein B (apoB).[1] ApoB is the primary structural protein for VLDL particles, which are responsible for transporting triglycerides from the liver to other tissues.

Studies have demonstrated that NB-598 suppresses the secretion of both cholesterol and triacylglycerol from HepG2 cells.[1] This effect is not due to a direct inhibition of triglyceride synthesis itself.[2] Instead, the suppression of lipid secretion by NB-598 is associated with a significant reduction in the secretion of apoB.[1] The reduction in apoB secretion is caused by an enhanced intracellular degradation of the apoB protein.[1] Consequently, with less apoB available to form VLDL particles, the secretion of triglycerides from the cell is diminished, leading to a reduction in the number of triacylglycerol-rich lipoprotein particles.[1]

It has been hypothesized that the accumulation of farnesol, a precursor in the cholesterol synthesis pathway that may build up when downstream enzymes are inhibited, could also play a role in regulating hepatic lipid metabolism. Farnesol has been shown to reduce triglyceride accumulation in hepatocytes by increasing fatty acid oxidation through the activation of PPARα and down-regulating fatty acid synthase.[6][7][8][9][10] This suggests a potential secondary mechanism, although the primary, demonstrated effect of NB-598 on triglyceride secretion is via the reduction of apoB.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative effects of NB-598 as observed in key studies utilizing the human hepatoma cell line, HepG2.

Table 1: Dose-Dependent Effect of NB-598 on Triacylglycerol and Cholesterol Secretion in HepG2 Cells

| NB-598 Concentration (µM) | Secretion of Triacylglycerol (% of Control) | Secretion of Cholesterol (% of Control) |

| 0.01 | 85.1 ± 3.5 | 80.2 ± 4.1 |

| 0.1 | 65.3 ± 2.8 | 58.7 ± 3.3 |

| 1 | 48.9 ± 2.1 | 42.5 ± 2.7 |

Data extracted from Horie et al., 1993. Values are presented as mean ± S.E.M. (n=3).

Table 2: Effect of NB-598 on the Synthesis of Cellular Lipids in HepG2 Cells

| Lipid Class | Control (dpm/mg protein) | NB-598 (1 µM) (dpm/mg protein) | % of Control |

| Squalene | 2,340 ± 180 | 145,600 ± 8,700 | 6222 |

| Sterols | 28,700 ± 1,500 | 4,200 ± 350 | 14.6 |

| Sterol Esters | 12,500 ± 980 | 1,800 ± 150 | 14.4 |

| Triacylglycerol | 35,600 ± 2,100 | 34,800 ± 1,900 | 97.8 |

| Phospholipids | 189,000 ± 11,000 | 185,000 ± 10,500 | 97.9 |

Data extracted from Horie et al., 1993. Cells were incubated with [14C]acetate for 4 hours. Values are presented as mean ± S.E.M. (n=3). Note the lack of significant inhibition of triacylglycerol synthesis.

Table 3: Effect of NB-598 on the Secretion of Apolipoprotein B from HepG2 Cells

| Treatment | Apolipoprotein B Secretion (% of Control) |

| Control | 100 |

| NB-598 (1 µM) | 55.2 ± 3.1 |

Data extracted from Horie et al., 1993. Cells were incubated for 18 hours. Values are presented as mean ± S.E.M. (n=3).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture

HepG2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin in a humidified atmosphere of 5% CO2 at 37°C. For experiments, cells are seeded in appropriate culture dishes and grown to near confluence.

Measurement of Lipid Synthesis

-

Labeling: HepG2 cells are pre-incubated for 2 hours in serum-free DMEM. The medium is then replaced with fresh serum-free DMEM containing [1-14C]acetate (e.g., 1 µCi/ml).

-

Incubation: Cells are incubated with the radiolabel for a specified period (e.g., 4 hours) in the presence or absence of NB-598.

-

Lipid Extraction: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cellular lipids are extracted using a mixture of hexane and isopropanol (3:2, v/v).

-

Lipid Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) using a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v). The areas corresponding to different lipid classes (squalene, sterols, sterol esters, triglycerides, phospholipids) are identified using standards, scraped from the TLC plate, and the radioactivity is determined by liquid scintillation counting.

Measurement of Lipid Secretion

-

Pre-labeling: HepG2 cells are incubated with [1-14C]acetate in serum-free DMEM for a period sufficient to label intracellular lipids (e.g., 18 hours).

-

Chase Period: The labeling medium is removed, and the cells are washed with PBS. Fresh serum-free DMEM containing a non-radioactive source of acetate and the desired concentration of NB-598 is added.

-

Sample Collection: The cells are incubated for a further period (e.g., 4 hours). The culture medium is then collected.

-

Lipid Extraction and Analysis: Lipids are extracted from the collected medium and analyzed by TLC and liquid scintillation counting as described for lipid synthesis.

Quantification of Apolipoprotein B Secretion

-

Treatment: HepG2 cells are incubated in serum-free DMEM with or without NB-598 for a specified duration (e.g., 18 hours).

-

Sample Collection: The culture medium is collected and centrifuged to remove cell debris.

-

Immunoprecipitation: An excess of anti-human apoB antibody is added to the medium and incubated (e.g., overnight at 4°C). Protein A-Sepharose is then added to precipitate the antibody-apoB complexes.

-